molecular formula C20H20N4O3 B10979906 1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10979906
M. Wt: 364.4 g/mol
InChI Key: GPLBIMUMGCHEHB-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methoxyphenyl group: This step might involve the use of a methoxy-substituted benzene derivative in a nucleophilic substitution reaction.

    Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the benzimidazole and pyrrolidine moieties: This final step might involve the use of coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Pyrrolidine derivatives: Often studied for their pharmacological properties.

    Methoxyphenyl compounds: Commonly found in various bioactive molecules.

Uniqueness

1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-12-21-17-7-6-14(9-18(17)22-12)23-20(26)13-8-19(25)24(11-13)15-4-3-5-16(10-15)27-2/h3-7,9-10,13H,8,11H2,1-2H3,(H,21,22)(H,23,26)

InChI Key

GPLBIMUMGCHEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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